2',7'-Dichlorofluorescein
Overview
Description
Synthesis Analysis
DCF derivatives can be synthesized through various chemical reactions, including Mannich reactions and aromatic Claisen rearrangements. These methods allow for the creation of both symmetrical and unsymmetrical DCF derivatives, providing a basis for studying the effects of binding and conformation on fluorescence quenching and intensity (Sparano, Shahi, & Koide, 2004).
Molecular Structure Analysis
The molecular structure of DCF and its derivatives plays a crucial role in determining their photophysical properties. Studies involving infrared multiple photon dissociation (IRMPD) action spectroscopy and computational analyses have shed light on the intrinsic behaviors of DCF in the gas phase, revealing insights into its prototropic forms and how molecular structure influences fluorescence properties (Yao, Steill, Oomens, & Jockusch, 2011).
Chemical Reactions and Properties
DCF undergoes various chemical reactions, including photoreduction and oxidation, which are critical for its application in detecting oxidative stress and reactive oxygen species (ROS). The photoreduction of DCF in the presence of reducing agents leads to the production of a semiquinone-type free radical, while its oxidation by horseradish peroxidase (HRP) in the presence of H2O2 generates the highly fluorescent DCF, indicative of oxidative stress conditions (Marchesi, Rota, Fann, Chignell, & Mason, 1999; Rota, Chignell, & Mason, 1999).
Physical Properties Analysis
The physical properties of DCF, including its fluorescence quantum yield, absorption, and emission spectra, are significantly influenced by its molecular structure and environment. For instance, the presence of chlorine atoms enhances its fluorescence emission, making DCF an efficient probe for detecting specific ions such as Cd2+ over other common metal ions (Goswami, Baruah, & Das, 2010).
Chemical Properties Analysis
The chemical behavior of DCF, including its interaction with reactive oxygen species and metal ions, is a key area of research. Studies have demonstrated that DCF is not directly sensitive to singlet molecular oxygen but can be oxidized by ROS to produce its fluorescent form, DCF, under certain conditions. This reactivity underscores the importance of understanding the chemical properties of DCF for its application in sensing and detection technologies (Bilski, Bélanger, & Chignell, 2002).
Scientific Research Applications
Measurement of Reactive Oxygen Species (ROS) : One of the widespread methods for ROS detection is based on the oxidation of the non-fluorescent probe 2',7'-dichlorodihydrofluorescein to yield the highly fluorescent 2',7'-dichlorofluorescein. This method has been used for over 40 years, although there have been discussions regarding its specificity and mechanisms of action (Chen et al., 2010).
Detection in Individual Neutrophils : 2',7'-Dichlorofluorescein has been used as an indicator of intracellular H2O2 production in neutrophils. It facilitates the comparison of cell population responses with individual cell responses determined by flow cytometry and fluorescence microscopy (Patel et al., 1987).
Photoreduction Studies : Studies involving the photoreduction of 2',7'-dichlorofluorescein have implications for oxidative stress measurements, particularly in understanding the formation of radicals and the behavior of the compound under various conditions (Marchesi et al., 1999).
Fluorescence Quenching in Derivatives : Research on symmetrical and unsymmetrical 2',7'-dichlorofluorescein derivatives has revealed correlations between conformation, electron transfer mechanisms, and fluorescent intensities, which are essential for understanding the compound's behavior in various biological applications (Sparano et al., 2004).
Detection in Cancer Cells : It's used for detecting reactive oxygen species production induced by doxorubicin in cancer cells, providing insights into the drug's mechanism of action and cellular responses (Ubezio & Civoli, 1994).
Protamine Detection in Optical Films : Lipophilic 2',7'-dichlorofluorescein esters have been synthesized and incorporated into polymeric membrane films for the optical sensing and detection of polycationic protamine, demonstrating the compound's versatility in sensor technology (Wang et al., 1996).
Future Directions
2’,7’-Dichlorofluorescein has been employed as a reactant in reactive oxygen species (ROS) formation reactions in biological applications . It has been utilized in oxidative stress and cell spreading measurement . It has been extensively explored to analyze oxidative, respiratory burst, secretory peroxidase, and multidrug resistance-associated proteins (MRPs) . It has been widely investigated for detecting/quantification of H2O2, glucose, lipid, cholesterol, other hydroperoxides, and polycationic protamine . Moreover, it has been applied to differentiate dopamine from ascorbic acid . It has also shown immense potential in biolabeling, cancer imaging, and drug delivery . Several studies demonstrated the great promise of DCF as a fluorescent probe for real-time monitoring/quantification of mercury, cadmium, zinc, arsenite, acetate, fluoride, thiocyanate, azide ions, hydrogen peroxide, ammonia, ozone, sulfur dioxide, and drug molecules . Furthermore, the use of DCF to manufacture dye-sensitized solar cells and Schottky barrier devices opens up avenues for its industrial applications .
properties
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNKZQNIXUFLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058798 | |
Record name | 2′,7′-Dichlorofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 2',7'-Dichlorofluorescein | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13887 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2',7'-Dichlorofluorescein | |
CAS RN |
76-54-0 | |
Record name | 2′,7′-Dichlorofluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',7'-Dichlorofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',7'-dichloro-3',6'-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2′,7′-Dichlorofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',7'-DICHLOROFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56NQM5UZT1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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